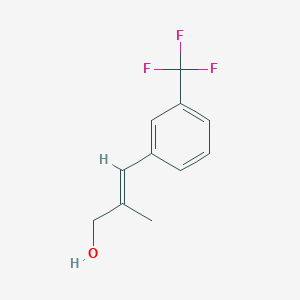

(E)-2-Methyl-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1$$H NMR (600 MHz, D$$_2$$O):

$$^{13}$$C NMR :

Table 2: Key NMR Assignments

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic H | 7.52–7.78 | Multiplet | C6H4-CF3 |

| Vinyl H | 6.38–6.82 | Doublet | CH=CH |

| -OH | 3.78 | Broad | Hydroxyl proton |

| CF3 | 124.4 | Quartet | Trifluoromethyl C |

Infrared (IR) Spectroscopy

Properties

Molecular Formula |

C11H11F3O |

|---|---|

Molecular Weight |

216.20 g/mol |

IUPAC Name |

(E)-2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol |

InChI |

InChI=1S/C11H11F3O/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-6,15H,7H2,1H3/b8-5+ |

InChI Key |

WDKCPMFDIJLHBF-VMPITWQZSA-N |

Isomeric SMILES |

C/C(=C\C1=CC(=CC=C1)C(F)(F)F)/CO |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)C(F)(F)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(3-(Trifluoromethyl)Phenyl)Prop-2-Yn-1-Ol

The Sonogashira cross-coupling reaction is a cornerstone for constructing the alkyne intermediate. A representative procedure involves reacting 1-bromo-3-(trifluoromethyl)benzene with prop-2-yn-1-ol under palladium/copper catalysis.

Typical Conditions :

- Catalyst : PdCl₂(PPh₃)₂ (1–2 mol%) and CuI (0.5–1 mol%).

- Base : Triethylamine or pyrrolidine.

- Solvent : DMF or THF at 60–80°C for 12–24 hours.

- Yield : 61–76%.

The reaction proceeds via oxidative addition of the aryl halide to Pd⁰, followed by transmetallation with the copper-acetylide intermediate.

Stereoselective Hydroalkylation

The alkynol is converted to the E-alkenol via hydroalkylation using Grignard reagents. For example, treatment with methylmagnesium chloride (MeMgCl) in the presence of CuI induces anti addition, favoring the E-isomer.

Optimization Highlights :

- Temperature : 0°C to room temperature prevents over-addition.

- Solvent : Tetrahydrofuran (THF) ensures solubility of the organometallic species.

- Yield : 70–82% with >95% E-selectivity.

Mechanistic Insight :

Copper mediates the transfer of the methyl group to the β-carbon of the alkyne, followed by protonation to yield the trans-alkene.

Horner-Wadsworth-Emmons Olefination

Aldehyde Precursor Preparation

The synthesis begins with 3-(trifluoromethyl)benzaldehyde, which is often prepared via oxidation of the corresponding benzyl alcohol or formylation of the aryl trifluoromethyl compound.

Olefination with Phosphonate Reagents

The Horner-Wadsworth-Emmons reaction employs ethyl (dimethylphosphono)acetate to form the α,β-unsaturated ester. Subsequent reduction yields the allylic alcohol.

Procedure :

- Base : Sodium hydride (NaH) in THF at 0°C.

- Phosphonate Reagent : Ethyl (dimethylphosphono)acetate (1.2 equiv).

- Reaction Time : 2–4 hours at room temperature.

- Reduction : LiAlH₄ or DIBAL-H reduces the ester to the primary alcohol.

Key Data :

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Reagent | Yield | E-Selectivity |

|---|---|---|---|---|

| Sonogashira + Hydroalkylation | Aryl halide + prop-2-yn-1-ol | Pd/Cu, MeMgCl | 70–82% | >95% |

| Horner-Wadsworth-Emmons | 3-(Trifluoromethyl)benzaldehyde | NaH, phosphonate ester | 60–75% | >90% |

Advantages and Limitations :

- Sonogashira Route : High stereoselectivity but requires handling sensitive organometallic reagents.

- Olefination Route : Avoids transition metals but involves multi-step oxidation/reduction.

Stereochemical Control and Side Reactions

Competing Pathways in Hydroalkylation

Trace amounts of the Z-isomer (<5%) may form due to incomplete anti addition. Polar solvents (e.g., THF) and low temperatures suppress side reactions.

Over-Reduction in Olefination

Uncontrolled reduction of the α,β-unsaturated ester can lead to saturated alcohols. Using milder reductants like DIBAL-H mitigates this issue.

Scale-Up Considerations

- Sonogashira Route : Pd catalyst recovery and Cu waste management are critical for industrial applications.

- Olefination Route : Phosphonate reagents are cost-effective but generate stoichiometric phosphate byproducts.

Emerging Strategies

Recent advances in photoredox catalysis and flow chemistry show promise for improving atom economy and reducing reaction times. For example, visible-light-mediated trifluoromethylation could streamline precursor synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, and acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism by which 2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of specific molecular pathways .

Comparison with Similar Compounds

Positional Isomers of Trifluoromethylphenyl Group

- (E)-3-(4-(Trifluoromethyl)phenyl)prop-2-en-1-ol (1b): This isomer features a para-trifluoromethyl group. Its synthesis via NaBH4 reduction yields a white solid (91.2% yield), with distinct $ ^1H $ NMR signals at δ 6.68–6.64 (d, J = 16.0 Hz) for the trans double bond . Key Difference: The para-substituted compound may exhibit higher dipole moments and altered crystal packing due to symmetric electronic distribution.

Substituent-Type Variations

- (E)-3-(2-Methoxyphenyl)prop-2-en-1-ol :

The methoxy group is electron-donating, increasing electron density on the aromatic ring. This contrasts with the electron-withdrawing trifluoromethyl group, leading to differences in reactivity (e.g., electrophilic substitution) and solubility in polar solvents . - (E)-3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol :

Halogen substituents (Cl, F) introduce moderate electron-withdrawing effects. This compound has a molecular weight of 186.61 g/mol and may display higher lipophilicity (LogP) than trifluoromethyl analogs .

Functional Group Additions

- (E)-1-(4-Hydroxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one :

The ketone group and hydroxyl moiety enable hydrogen bonding, enhancing solubility in aqueous media. The presence of a carbonyl group also increases susceptibility to nucleophilic attacks compared to the alcohol functionality in the target compound .

Physicochemical Properties Comparison

*Predicted data based on structural analogs.

Spectroscopic and Analytical Data

- $ ^1H $ NMR Shifts :

- (E)-3-(3-(CF₃)phenyl)prop-2-en-1-ol: Doublet at δ 6.68–6.64 (J = 16.0 Hz) for the trans double bond .

- (E)-3-(4-(CF₃)phenyl)prop-2-en-1-ol: Similar shifts but distinct aromatic proton patterns due to para substitution .

- Methoxy-substituted analogs show upfield shifts for aromatic protons (δ 7.55–7.45) due to electron-donating effects .

Biological Activity

(E)-2-Methyl-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol, commonly referred to as a trifluoromethyl-substituted compound, has garnered attention in recent years due to its potential biological activities. This compound, characterized by a trifluoromethyl group attached to a phenyl ring, is of interest in medicinal chemistry and pharmacology for its unique properties that may influence various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 202.19 g/mol. The presence of the trifluoromethyl group contributes to its lipophilicity, which may enhance its interaction with biological membranes and proteins.

The biological activity of this compound is largely attributed to the trifluoromethyl group, which increases electron-withdrawing capacity and alters the compound's reactivity. This modification can enhance binding affinity to various biological targets, such as enzymes and receptors. The aldehyde functionality can form covalent bonds with nucleophilic residues in proteins, influencing their activity and stability.

1. Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit promising anticancer properties. A study examining similar compounds showed that the introduction of trifluoromethyl groups significantly increased the potency against cancer cell lines by enhancing apoptosis and inhibiting cell proliferation .

2. Anti-inflammatory Effects

Trifluoromethyl-substituted compounds have demonstrated anti-inflammatory activities through modulation of inflammatory pathways. They can inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses .

3. Neuroprotective Properties

There is emerging evidence suggesting that this compound may have neuroprotective effects. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

Several studies have explored the biological effects of compounds with similar structures:

- Study on MAO-B Inhibition : A series of trifluoromethyl-substituted compounds were screened for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. Some derivatives exhibited IC50 values in the low nanomolar range, indicating strong inhibitory potential .

- Anticancer Screening : In vitro assays demonstrated that certain trifluoromethyl-containing compounds significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to enhanced apoptosis and cell cycle arrest at the G0/G1 phase .

Data Table: Biological Activities of Trifluoromethyl Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.